molecular formula C6H4F3N3O B12922617 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde CAS No. 76574-50-0

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B12922617
CAS No.: 76574-50-0
M. Wt: 191.11 g/mol
InChI Key: CCUCOUJCNASVHL-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C6H4F3N3O It is a pyrimidine derivative characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-2-(trifluoromethyl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Uniqueness

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to similar compounds .

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-13)4(10)12-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUCOUJCNASVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699195
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76574-50-0
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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